4-Methyl-3-trifluoromethoxybenzonitrile

Description

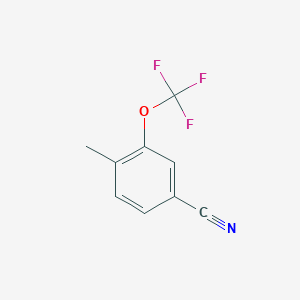

4-Methyl-3-trifluoromethoxybenzonitrile (IUPAC name: 3-(Trifluoromethoxy)-4-methylbenzonitrile) is a substituted benzonitrile derivative with a methyl (-CH₃) group at the para position and a trifluoromethoxy (-OCF₃) group at the meta position relative to the nitrile (-CN) functional group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethoxy group and the steric effects of the methyl substituent, which can enhance metabolic stability and binding affinity in target molecules.

Molecular Formula: C₉H₆F₃NO Molecular Weight: 201.15 g/mol (calculated based on structural analogs). Key Features:

- Nitrile group: Enhances polarity and participates in hydrogen bonding.

- Trifluoromethoxy group: Improves lipophilicity and resistance to oxidative degradation.

- Methyl group: Modulates steric hindrance and electronic effects.

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

4-methyl-3-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C9H6F3NO/c1-6-2-3-7(5-13)4-8(6)14-9(10,11)12/h2-4H,1H3 |

InChI Key |

XJFOZHCYFVILPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Methyl-3-trifluoromethoxybenzonitrile with structurally related benzonitrile derivatives:

Notes:

- Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 4-Methoxy-3-(trifluoromethyl)benzonitrile () has a methoxy (-OCH₃) group at the para position instead of methyl, which reduces steric hindrance but increases electron donation compared to -OCF₃.

- Electronic Effects : Trifluoromethoxy (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), enhancing electrophilic substitution resistance.

- Biological Activity: The compound in , which contains a thiazolidinone moiety, demonstrates how bulky substituents (e.g., fused heterocycles) can modulate biological target interactions.

Physicochemical and Reactivity Comparisons

- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy analogs, improving membrane permeability.

- Thermal Stability : Methyl-substituted derivatives exhibit higher melting points than fluoro-substituted analogs due to enhanced crystal packing.

- Synthetic Utility : Nitriles with para-methyl groups are more resistant to nucleophilic attack than their meta-substituted counterparts, favoring their use in stable intermediates.

Discrepancies and Limitations

- This highlights the criticality of substituent position and identity in comparisons.

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the exact target compound necessitates reliance on analog extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.